molecular formula C16H13Cl2N3O3S B2699954 N1-(5-chloro-2-cyanophenyl)-N2-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)oxalamide CAS No. 2034410-36-9

N1-(5-chloro-2-cyanophenyl)-N2-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)oxalamide

Cat. No.: B2699954
CAS No.: 2034410-36-9
M. Wt: 398.26
InChI Key: AQMBJESLIKDNGJ-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)oxalamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, cyano, thiophene, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine to form the oxalamide backbone.

    Introduction of the 5-chloro-2-cyanophenyl group: This step involves the nucleophilic substitution reaction where the 5-chloro-2-cyanophenyl group is introduced to the oxalamide core.

    Attachment of the 5-chlorothiophen-2-yl group: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Stille coupling.

    Methoxyethyl group addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro and cyano groups can participate in nucleophilic substitution reactions.

    Coupling Reactions: The thiophene ring can be involved in various coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

    Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the removal of specific groups.

Scientific Research Applications

N1-(5-chloro-2-cyanophenyl)-N2-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological systems, potentially leading to new therapeutic agents.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N1-(5-chloro-2-cyanophenyl)-N2-(2-(5-chlorothiophen-2-yl)-2-ethoxyethyl)oxalamide: Similar structure but with an ethoxy group instead of a methoxy group.

    N1-(5-chloro-2-cyanophenyl)-N2-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)malonamide: Similar structure but with a malonamide core instead of an oxalamide core.

Uniqueness

N1-(5-chloro-2-cyanophenyl)-N2-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O3S/c1-24-12(13-4-5-14(18)25-13)8-20-15(22)16(23)21-11-6-10(17)3-2-9(11)7-19/h2-6,12H,8H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMBJESLIKDNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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